Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride typically involves the use of piperidine derivatives and phenylacetic acid derivatives. One common method includes the esterification of 2-phenylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and its use in drug development.
Industry: It is utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-2-methyl-4-phenylpentylpiperidine: Shares a similar piperidine structure but with different substituents.
2S,4R-4-Methylglutamate: Another compound with similar stereochemistry but different functional groups.
Uniqueness
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZRXKCRRLYSW-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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